PLD1 vs. PLD2 Selectivity: 2.5-Fold Difference in IC50
This compound demonstrates differential inhibitory activity between human Phospholipase D1 (PLD1) and PLD2. Quantitative data show a 2.5-fold selectivity for PLD1 over PLD2, providing a defined selectivity window not observed with all PLD inhibitors [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | PLD1 IC50 = 500 nM; PLD2 IC50 = 1250 nM |
| Comparator Or Baseline | Comparator: PLD2 (Human). Baseline: Target Compound's PLD1 activity. |
| Quantified Difference | 2.5-fold greater potency against PLD1 (500 nM) compared to PLD2 (1250 nM). |
| Conditions | PLD enzymes (50 nM) reconstituted with phospholipid vesicle substrates; 37°C with agitation for 30 min [1]. |
Why This Matters
This defined selectivity window enables specific investigation of PLD1-mediated signaling pathways with reduced interference from PLD2, a critical parameter for target validation studies.
- [1] BindingDB. BDBM123760: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Affinity Data for Phospholipase D1 and D2 (Human). View Source
